molecular formula C21H31N3O3 B10823636 Edmb-pinaca CAS No. 2666934-55-8

Edmb-pinaca

Cat. No.: B10823636
CAS No.: 2666934-55-8
M. Wt: 373.5 g/mol
InChI Key: HKKKXLZFEZHHFC-GOSISDBHSA-N
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Description

EDMB-PINACA, also known as Ethyl 3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate, is classified as a synthetic cannabinoid. Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds have been reported to cause psychoactive effects similar to THC and have been associated with adverse events, including deaths .

Preparation Methods

The synthesis of EDMB-PINACA involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Attachment of the Pentyl Chain: The pentyl chain is introduced via an alkylation reaction using a suitable alkyl halide.

    Formation of the Amide Bond: The amide bond is formed by reacting the indazole derivative with an appropriate carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Chemical Reactions Analysis

EDMB-PINACA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions can occur at the indazole core or the pentyl chain, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of this compound .

Scientific Research Applications

EDMB-PINACA has several scientific research applications, including:

Mechanism of Action

EDMB-PINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, which is predominantly found in the central nervous system. This binding leads to the activation of intracellular signaling pathways, resulting in the psychoactive effects observed with synthetic cannabinoids. The compound’s high affinity for the CB1 receptor contributes to its potent effects .

Comparison with Similar Compounds

EDMB-PINACA is structurally similar to other synthetic cannabinoids, such as 5F-EDMB-PINACA and 5F-MDMB-PINACA (5F-ADB). These compounds share a common indazole core and similar functional groups but differ in the presence of fluorine atoms and other substituents. The uniqueness of this compound lies in its specific structural configuration, which influences its binding affinity and potency .

Similar Compounds

  • 5F-EDMB-PINACA
  • 5F-MDMB-PINACA (5F-ADB)
  • MDMB-CHMICA
  • AB-FUBINACA

Properties

CAS No.

2666934-55-8

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate

InChI

InChI=1S/C21H31N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h9-10,12-13,18H,6-8,11,14H2,1-5H3,(H,22,25)/t18-/m1/s1

InChI Key

HKKKXLZFEZHHFC-GOSISDBHSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OCC)C(C)(C)C

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OCC)C(C)(C)C

Origin of Product

United States

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